GW438014A -

GW438014A

Catalog Number: EVT-1568205
CAS Number:
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GW438014A is a compound that has garnered attention in pharmaceutical research, particularly in the context of its potential therapeutic applications. It is classified as a selective antagonist of the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, anxiety, and depression. The compound's unique properties position it as a candidate for further investigation in the treatment of conditions related to these pathways.

Source and Classification

GW438014A was developed as part of research initiatives aimed at exploring neurokinin receptor antagonists. Its classification as a selective antagonist indicates its ability to inhibit the neurokinin-1 receptor specifically, which plays a critical role in mediating responses to substance P, a neuropeptide involved in pain transmission and inflammatory processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of GW438014A involves several steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, typical approaches for synthesizing similar compounds include:

  1. Starting Materials: The synthesis often begins with readily available precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to form the core structure of the compound.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate GW438014A from by-products and unreacted materials.

These methods ensure that the final product meets the required purity and structural integrity for biological testing.

Molecular Structure Analysis

Structure and Data

GW438014A has a complex molecular structure that can be represented by its chemical formula and 2D structural diagram. Its molecular weight is approximately 500 g/mol, and it features various functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C23H29N3O3S
  • Structural Features: The compound includes aromatic rings, amine groups, and sulfur-containing moieties, which are crucial for its interaction with biological targets.

This structural configuration allows GW438014A to effectively bind to the neurokinin-1 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

GW438014A undergoes specific chemical reactions that are essential for its function as a neurokinin-1 receptor antagonist. These reactions can include:

  1. Binding Interactions: The compound interacts with the neurokinin-1 receptor through hydrogen bonding and hydrophobic interactions.
  2. Metabolic Stability: Understanding how GW438014A is metabolized in biological systems is crucial; it may undergo oxidation or conjugation reactions that affect its pharmacokinetics.

Research into these reactions helps elucidate how GW438014A maintains its efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism of action of GW438014A primarily involves its antagonistic effects on the neurokinin-1 receptor. By binding to this receptor, GW438014A inhibits the action of substance P, leading to:

  • Reduced Pain Perception: Inhibition of neurokinin-1 signaling pathways can decrease pain sensitivity.
  • Anxiolytic Effects: The compound may also exhibit effects on anxiety-related behaviors by modulating neurokinin signaling in stress pathways.

Data from preclinical studies indicate that GW438014A effectively reduces hyperalgesia and anxiety-like behaviors in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GW438014A exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water, which can influence its bioavailability.
  • Stability: Thermal stability data suggest that GW438014A remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry (DSC) or similar techniques.

These properties are critical for formulation development and determining suitable delivery methods for therapeutic use.

Applications

Scientific Uses

GW438014A has potential applications in various fields of scientific research:

  • Pain Management: As a neurokinin-1 receptor antagonist, it may serve as a novel approach for treating chronic pain conditions.
  • Psychiatric Disorders: Research into its effects on anxiety and depression could lead to new treatment options for these prevalent disorders.
  • Inflammatory Conditions: Given its role in modulating inflammatory responses via neurokinin signaling, GW438014A could be explored for therapeutic use in inflammatory diseases.

The ongoing investigation into GW438014A highlights its promise as a multifaceted therapeutic agent with potential benefits across several medical disciplines.

Introduction

Neurobiology of Obesity & Energy Homeostasis

Energy homeostasis—the biological process maintaining stable body weight—relies on complex communication between peripheral organs (adipose tissue, liver, gut) and the central nervous system (CNS). Hormonal signals (e.g., leptin, insulin) inform the brain of energy status, triggering neural circuits that regulate appetite and energy expenditure. Disruptions in this system underpin obesity, where dysregulated feeding behavior and metabolic efficiency promote pathological fat accumulation [1] [3].

Neuropeptide Y (NPY) System in Appetite Regulation

NPY, a potent orexigenic peptide, is predominantly expressed in the hypothalamic arcuate nucleus. During negative energy balance (e.g., fasting), NPY neurons release NPY into key brain regions like the paraventricular nucleus (PVN), stimulating hyperphagia via interactions with G-protein-coupled receptors. NPY’s effects extend beyond hunger induction; it suppresses sympathetic nervous system activity, reduces thermogenesis in brown adipose tissue, and promotes energy storage. This multifaceted role establishes NPY as a master regulator of energy conservation [2] [6].

Y1/Y5 Receptor Subtypes as Therapeutic Targets

Among NPY receptors (Y1, Y2, Y4, Y5, Y6), Y1R and Y5R subtypes are critical mediators of NPY-induced feeding. Y1R activation acutely stimulates food intake, while Y5R supports sustained hyperphagia and mediates NPY’s effects during chronic energy deprivation. Studies show:

  • Y5R knockout mice exhibit blunted hyperphagia after fasting or central NPY injection.
  • Dual Y1R/Y5R antagonism synergistically suppresses appetite more effectively than single-receptor blockade [2] [6].

Table 1: Key NPY Receptor Subtypes in Appetite Regulation

ReceptorPrimary LocalizationFunction in FeedingResponse to Antagonism
Y1RHypothalamus, Limbic areasAcute food intake stimulation, Anxiety modulationReduced acute feeding, Minimal weight loss
Y5RWidespread CNS distributionSustained hyperphagia, Energy expenditure suppressionReduced chronic intake, Delayed weight gain

Rationale for Y5 Receptor Antagonism in Metabolic Disorders

Pathophysiological Role of Y5R in Diet-Induced Obesity (DIO)

In obesity, persistently elevated NPY signaling via Y5R contributes to leptin resistance and perpetuates positive energy balance. Key evidence includes:

  • Hyperactivation in DIO Models: Diet-induced obese (DIO) rodents show upregulated hypothalamic Y5R expression and enhanced sensitivity to exogenous NPY.
  • Chronic Efficacy Proof-of-Concept: The Y5R antagonist CGP 71683A (structurally related to GW438014A) reduced food intake and fat mass in lean rats during 28-day administration, though compensatory mechanisms eventually restored appetite. This highlights Y5R’s role in long-term energy balance adaptation [6].
  • Synergy with Energy Deficit: Y5R blockade amplifies satiety signals during caloric restriction, making it particularly effective in energy-deprived states (e.g., fasting, diabetes) [6].

Limitations of Existing Anti-Obesity Pharmacotherapies

Current obesity drugs face significant challenges that Y5R antagonists aim to address:

  • Reward System Engagement: Many agents (e.g., GLP-1 agonists) primarily affect homeostatic circuits but minimally modulate the mesolimbic dopamine reward pathway, which Y5R antagonists target due to NPY’s presence in reward nuclei [3].
  • Metabolic Adaptation: Drugs focusing solely on reducing intake often trigger compensatory reductions in energy expenditure. Y5R antagonists may mitigate this by enhancing sympathetic-driven thermogenesis, as evidenced by reduced fat mass despite normalized food intake in chronic studies [3] [6].
  • Specificity Deficits: Earlier NPY-targeting drugs had off-target effects (e.g., Y1R antagonists causing anxiety). GW438014A’s high Y5R selectivity (>1000-fold vs. Y1/Y2/Y4) offers improved tolerability potential [6].

Table 2: Effects of Chronic Y5R Antagonism in Preclinical Models

ParameterAcute Y5R Blockade (Single Dose)Chronic Y5R Blockade (28 Days)Implication for Obesity Therapy
Food Intake↓ 40-60% in fasted ratsInitial ↓ 50%, later normalizationAvoids sustained appetite suppression
Body WeightNo acute changeProgressive ↓ vs. controlsPromotes sustained weight loss
Fat MassNot measured↓ 30% (peripheral depots)Targets metabolically harmful fat
Counter-regulationAbsentAppetite normalization occursRequires combo therapies for efficacy

Properties

Product Name

GW438014A

IUPAC Name

methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4)

InChI Key

AVYFZOKRFCFQLP-UHFFFAOYSA-N

Synonyms

GW438014A

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.